molecular formula C28H36N6O6 B14459280 D-Prolinamide, L-tyrosyl-D-alanylglycyl-L-phenylalanyl- CAS No. 70138-74-8

D-Prolinamide, L-tyrosyl-D-alanylglycyl-L-phenylalanyl-

Cat. No.: B14459280
CAS No.: 70138-74-8
M. Wt: 552.6 g/mol
InChI Key: BQJQFGPUBRBUBW-LMDOGRNLSA-N
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Preparation Methods

The synthesis of D-Prolinamide, L-tyrosyl-D-alanylglycyl-L-phenylalanyl- involves multiple steps, typically starting with the protection of functional groups to prevent unwanted reactions. The process includes:

    Peptide Bond Formation: This is achieved through coupling reactions using reagents like carbodiimides (e.g., DCC) or uronium salts (e.g., HBTU).

    Deprotection: Removal of protecting groups under acidic or basic conditions.

    Purification: Techniques such as HPLC (High-Performance Liquid Chromatography) are used to purify the final product.

Industrial production methods may involve solid-phase peptide synthesis (SPPS) due to its efficiency in handling complex sequences and high yields.

Chemical Reactions Analysis

D-Prolinamide, L-tyrosyl-D-alanylglycyl-L-phenylalanyl- undergoes various chemical reactions, including:

    Oxidation: Typically using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Using agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophilic substitution reactions can occur, especially at the amide or aromatic sites.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane), catalysts (e.g., palladium on carbon), and specific temperature and pH conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

D-Prolinamide, L-tyrosyl-D-alanylglycyl-L-phenylalanyl- has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its interactions with proteins and enzymes.

    Medicine: Potential therapeutic applications due to its bioactive properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which D-Prolinamide, L-tyrosyl-D-alanylglycyl-L-phenylalanyl- exerts its effects involves binding to specific molecular targets, such as enzymes or receptors. This binding can modulate the activity of these targets, leading to various biological effects. The pathways involved may include signal transduction cascades, metabolic pathways, or gene expression regulation.

Comparison with Similar Compounds

Similar compounds to D-Prolinamide, L-tyrosyl-D-alanylglycyl-L-phenylalanyl- include other peptides and peptide analogs. These compounds share structural similarities but may differ in their specific amino acid sequences or functional groups. Examples include:

    D-Prolinamide, L-tyrosyl-D-alanylglycyl-L-phenylalanyl-: analogs with different amino acid substitutions.

    Peptide-based drugs: with similar therapeutic applications.

The uniqueness of D-Prolinamide, L-tyrosyl-D-alanylglycyl-L-phenylalanyl- lies in its specific sequence and the resulting biological activity, which can be distinct from other similar compounds.

Properties

CAS No.

70138-74-8

Molecular Formula

C28H36N6O6

Molecular Weight

552.6 g/mol

IUPAC Name

(2R)-1-[(2S)-2-[[2-[[(2R)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]propanoyl]amino]acetyl]amino]-3-phenylpropanoyl]pyrrolidine-2-carboxamide

InChI

InChI=1S/C28H36N6O6/c1-17(32-27(39)21(29)14-19-9-11-20(35)12-10-19)26(38)31-16-24(36)33-22(15-18-6-3-2-4-7-18)28(40)34-13-5-8-23(34)25(30)37/h2-4,6-7,9-12,17,21-23,35H,5,8,13-16,29H2,1H3,(H2,30,37)(H,31,38)(H,32,39)(H,33,36)/t17-,21+,22+,23-/m1/s1

InChI Key

BQJQFGPUBRBUBW-LMDOGRNLSA-N

Isomeric SMILES

C[C@H](C(=O)NCC(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N2CCC[C@@H]2C(=O)N)NC(=O)[C@H](CC3=CC=C(C=C3)O)N

Canonical SMILES

CC(C(=O)NCC(=O)NC(CC1=CC=CC=C1)C(=O)N2CCCC2C(=O)N)NC(=O)C(CC3=CC=C(C=C3)O)N

Origin of Product

United States

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